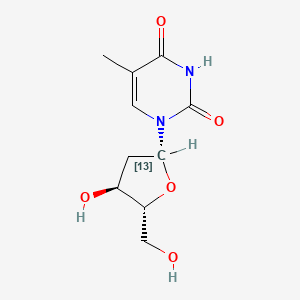

Thymidine-13C-2

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O5 |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i8+1 |

InChI Key |

IQFYYKKMVGJFEH-CHNHFBNGSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[13C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principles of 13C Stable Isotope Labeling in Cell Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of 13C stable isotope labeling in cell biology. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are looking to leverage this powerful technique to gain deeper insights into cellular metabolism. The guide details the core concepts, experimental protocols, data analysis, and visualization of metabolic pathways.

Introduction to 13C Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to trace the metabolic fate of atoms through biochemical pathways.[1] By replacing a common atom with its heavier, non-radioactive isotope, researchers can track the journey of molecules within a cell. Carbon-13 (13C) is a stable isotope of carbon that is widely used in metabolic research.[2] When cells are provided with a substrate, such as glucose or an amino acid, that has been enriched with 13C, the labeled carbon atoms are incorporated into various downstream metabolites as the cells undergo their normal metabolic processes.[2][3]

The distribution and incorporation of these 13C atoms into different molecules can then be precisely measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][4] This information allows for the quantitative analysis of metabolic fluxes, which are the rates of turnover of metabolites through a metabolic pathway.[1] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), is considered the gold standard for quantifying intracellular metabolic activity.[2]

Key Applications in Cell Biology and Drug Development:

-

Understanding Disease Metabolism: 13C labeling is instrumental in elucidating the altered metabolic pathways in diseases like cancer, where cells often exhibit unique metabolic phenotypes such as the Warburg effect.[1][5]

-

Drug Discovery and Development: By tracking how a drug candidate affects metabolic pathways, researchers can understand its mechanism of action and identify potential off-target effects.

-

Bioprocess Optimization: In the production of biopharmaceuticals using cell cultures, such as Chinese Hamster Ovary (CHO) cells, 13C-MFA can identify metabolic bottlenecks and guide strategies to enhance productivity.[6][7]

-

Pathway Elucidation: This technique can be used to discover and confirm novel metabolic pathways and connections within the complex metabolic network of a cell.[8]

Experimental Design and Workflow

A successful 13C stable isotope labeling experiment requires careful planning and execution. The general workflow consists of several key stages, from selecting the appropriate labeled substrate to analyzing the final data.

Choosing the Right 13C-Labeled Tracer

The choice of the 13C-labeled substrate, or tracer, is critical and depends on the specific metabolic pathway being investigated. Different tracers will provide different insights into the metabolic network.

-

[U-13C]-Glucose: A uniformly labeled glucose, where all six carbon atoms are 13C, is a common choice for broadly surveying central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3]

-

Position-Specific Labeled Glucose: Tracers like [1,2-13C2]-glucose can provide more precise information about specific pathways. For example, it is highly effective for estimating fluxes in glycolysis and the PPP.[5]

-

[U-13C]-Glutamine: Uniformly labeled glutamine is the preferred tracer for studying the TCA cycle, as glutamine is a major anaplerotic substrate for many cancer cells.[5]

-

Other Tracers: Labeled fatty acids, amino acids, and other nutrients can also be used to probe specific metabolic pathways.

Experimental Workflow Overview

The overall experimental workflow for a 13C stable isotope labeling study can be summarized in the following diagram:

Detailed Experimental Protocols

This section provides a synthesized protocol for performing a 13C stable isotope labeling experiment with adherent mammalian cells.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling (e.g., ~200,000 cells per well). Incubate overnight to allow for attachment.[9]

-

Media Preparation: Prepare the labeling medium by supplementing basal medium that lacks the nutrient to be traced (e.g., glucose-free DMEM) with the desired 13C-labeled substrate at the same concentration as the unlabeled nutrient in the standard medium. Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled nutrients.[9]

-

Initiation of Labeling: After overnight incubation, aspirate the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed 13C-labeling medium.[9]

-

Incubation: The duration of labeling depends on the metabolic pathway of interest. Glycolytic metabolites can reach isotopic steady state within minutes, while pathways like lipid synthesis may take hours to days.[9] A common time point for central carbon metabolism is 24 hours.

Metabolite Extraction

Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample processing.

-

Quenching: At the end of the labeling period, rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution, such as 80% methanol, to the cells.[9][10]

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

-

Extraction: Vortex the lysate and incubate at a low temperature (e.g., -80°C for 20 minutes) to precipitate proteins and other macromolecules.[9]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) at 4°C to pellet the precipitated material.[11]

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

-

Drying: Dry the metabolite extracts, for example, under a stream of nitrogen gas or using a speed vacuum.[9][11] The dried extracts can be stored at -80°C until analysis.[9]

Analytical Measurement

The choice of analytical platform depends on the specific metabolites of interest and the desired level of detail.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for analyzing volatile and thermally stable metabolites, often requiring chemical derivatization. It provides excellent chromatographic separation and mass spectral data for isotopomer analysis.[12][13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of a wide range of non-volatile metabolites without the need for derivatization. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, aiding in the identification of metabolites and their isotopologues.[4][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the positional labeling of 13C atoms within a molecule, which can be crucial for resolving complex metabolic pathways. However, it is generally less sensitive than MS-based methods.[3][15]

Data Presentation and Analysis

Quantitative Data Summary

The primary output of a 13C-MFA experiment is a quantitative map of intracellular metabolic fluxes. These fluxes are typically reported as rates relative to a specific uptake rate, such as the glucose uptake rate. Below are example tables summarizing metabolic flux data from studies in cancer cells and CHO cells.

Table 1: Metabolic Fluxes in A549 Cancer Cells

| Reaction | Flux (relative to Glucose uptake) | 95% Confidence Interval |

| Glycolysis | ||

| Glucose -> G6P | 100 | - |

| F6P -> G3P (PPP) | 30.2 | 28.9 - 31.5 |

| G3P -> PYR | 169.8 | 168.5 - 171.1 |

| PYR -> Lactate | 145.3 | 143.9 - 146.7 |

| TCA Cycle | ||

| PYR -> Acetyl-CoA | 24.5 | 23.8 - 25.2 |

| Acetyl-CoA -> Citrate | 55.3 | 54.1 - 56.5 |

| α-KG -> Succinyl-CoA | 53.1 | 51.9 - 54.3 |

| Malate -> OAA | 48.7 | 47.5 - 49.9 |

| Anaplerosis | ||

| Glutamine -> α-KG | 30.8 | 29.6 - 32.0 |

Data adapted from a study on A549 lung carcinoma cells.[5] Fluxes are normalized to a glucose uptake rate of 100.

Table 2: Central Carbon Metabolism Fluxes in CHO Cells

| Metabolic Flux | High-Producer Clone (relative flux) | Low-Producer Clone (relative flux) |

| Glycolysis | 100 | 100 |

| Pentose Phosphate Pathway | 15.2 | 12.8 |

| Pyruvate Dehydrogenase | 35.6 | 28.4 |

| TCA Cycle | 45.8 | 36.1 |

| Lactate Production | 64.4 | 71.6 |

Illustrative data based on findings from various CHO cell studies.[6][7][16] Fluxes are normalized to the glycolytic flux.

Data Processing and Metabolic Flux Analysis

-

Mass Isotopomer Distribution (MID) Determination: The raw data from MS or NMR analysis provides the relative abundance of different mass isotopomers for each measured metabolite.

-

Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of 13C and other stable isotopes.[17]

-

Metabolic Modeling: A biochemical network model of the relevant metabolic pathways is constructed. This model includes the stoichiometry of the reactions and the carbon atom transitions for each reaction.

-

Flux Estimation: Computational software is used to estimate the intracellular fluxes by fitting the experimentally measured MIDs and extracellular rates (e.g., glucose uptake, lactate secretion) to the metabolic model. This is typically done through a least-squares minimization approach.[1]

-

Statistical Analysis: A goodness-of-fit analysis is performed to ensure that the model accurately describes the experimental data. Confidence intervals for the estimated fluxes are also calculated.[1]

Visualization of Metabolic Pathways and Workflows

Visualizing the flow of 13C through metabolic pathways is essential for interpreting the results of a labeling experiment. Graphviz (DOT language) can be used to create clear and informative diagrams.

Central Carbon Metabolism Pathway

This diagram illustrates the flow of 13C from uniformly labeled glucose through glycolysis, the pentose phosphate pathway, and the TCA cycle.

References

- 1. d-nb.info [d-nb.info]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C metabolic flux analysis of recombinant Chinese hamster ovary (CHO) cell cultures [ir.vanderbilt.edu]

- 7. 13C metabolic flux analysis of industrial Chinese hamster ovary (CHO) cell cultures [ir.vanderbilt.edu]

- 8. youtube.com [youtube.com]

- 9. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 10. agilent.com [agilent.com]

- 11. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 12. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gas Chromatography-Mass Spectrometry-Based 13C-Labeling Studies in Plant Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide: Thymidine-13C-2 vs. Radiolabeled Thymidine for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of cell proliferation in vivo is fundamental to research in developmental biology, oncology, immunology, and regenerative medicine. For decades, the incorporation of labeled thymidine into newly synthesized DNA has been the gold standard for identifying and quantifying dividing cells. Traditionally, this has been accomplished using radiolabeled thymidine isotopes such as tritium ([³H]) or carbon-14 ([¹⁴C]). However, the emergence of stable isotope labeling, utilizing compounds like Thymidine-13C-2, offers a non-radioactive alternative with distinct advantages. This technical guide provides an in-depth comparison of these two methodologies, focusing on their core principles, experimental protocols, and data interpretation to aid researchers in selecting the optimal approach for their in vivo studies.

Core Principles: A Comparative Overview

The fundamental principle behind both methods is the specific incorporation of exogenous thymidine into the DNA of cells undergoing S-phase of the cell cycle via the nucleotide salvage pathway. However, the nature of the isotopic label dictates the detection methodology, safety considerations, and the type of data that can be generated.

This compound , a stable isotope-labeled nucleoside, contains a non-radioactive, heavier isotope of carbon. Its incorporation into DNA results in a mass shift that can be sensitively and quantitatively detected using mass spectrometry-based techniques. This approach eliminates the risks associated with radioactivity and allows for long-term studies and applications in human subjects.[1]

Radiolabeled thymidine , most commonly [³H]-thymidine, contains a radioactive isotope that emits beta particles. Its presence in DNA is detected through autoradiography or liquid scintillation counting.[2][3] While highly sensitive, the use of radioisotopes raises safety concerns, can induce DNA damage and cell cycle arrest, and may alter the biological processes being studied.[4]

The following table summarizes the key quantitative and qualitative differences between the two approaches.

| Feature | This compound (Stable Isotope) | Radiolabeled Thymidine ([³H], [¹⁴C], [¹¹C]) |

| Detection Method | Mass Spectrometry (e.g., LC-MS/MS, MIMS) | Autoradiography, Liquid Scintillation Counting, PET |

| Sensitivity | High; capable of detecting small excesses of label over natural abundance.[5] | Very high; single-cell detection is possible.[6] |

| Resolution | Sub-cellular with Multi-Isotope Imaging Mass Spectrometry (MIMS) (down to ~30 nm).[5][7] | Cellular to sub-cellular with autoradiography. |

| Quantification | Highly quantitative over a large dynamic range.[8] | Quantitative, but can be limited by signal saturation. |

| Safety | Non-radioactive, considered safe for human use.[9][10][11] | Radioactive, requires specialized handling and disposal; poses health risks. |

| Toxicity | Generally considered non-toxic and does not alter cell biology.[9] | Can cause DNA damage, cell cycle arrest, and apoptosis, potentially confounding results.[4] |

| Multiplexing | Can be combined with other stable isotopes (e.g., ¹⁵N, ²H) for multi-labeling experiments.[5][7][8] | Possible with different radioisotopes, but more complex to differentiate signals. |

| Cost | The cost of the labeled compound can be high, but may be offset by reduced disposal and safety infrastructure costs.[12] | The cost of the radiolabeled compound may be lower, but overall costs are increased by the need for radiation safety infrastructure, licensing, and waste disposal.[13] |

| Experimental Time | Sample preparation for mass spectrometry can be intensive, but data acquisition is relatively rapid. | Autoradiography exposure times can be lengthy (days to weeks).[14] |

| In Vivo Applicability | Suitable for long-term studies and use in human subjects.[9][15] | Primarily used in animal models and short-term studies due to radioactivity. |

Signaling Pathways and Experimental Workflows

The incorporation of both this compound and radiolabeled thymidine is governed by the same endogenous metabolic pathways. Understanding these pathways is crucial for designing and interpreting labeling studies.

Thymidine Salvage Pathway

Exogenously supplied thymidine is transported into the cell and phosphorylated by thymidine kinase 1 (TK1) to thymidine monophosphate (TMP). Subsequent phosphorylations convert TMP to thymidine diphosphate (TDP) and then to thymidine triphosphate (TTP), which is then incorporated into newly synthesized DNA by DNA polymerase.

Figure 1: Thymidine Salvage Pathway.

Experimental Workflow Comparison

The following diagram illustrates the key steps in a typical in vivo study using either this compound or radiolabeled thymidine.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Thymidine Incorporation Assay | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. revvity.com [revvity.com]

- 4. youtube.com [youtube.com]

- 5. High Resolution Multi-Isotope Imaging Mass Spectrometry (MIMS) Imaging Applications in Stem Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of [3H]thymidine incorporation with MTT- and MTS-based bioassays for human and murine IL-2 and IL-4 analysis. Tetrazolium assays provide markedly enhanced sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 8. Metabolic imaging at the nanoscale with Multi-Isotope Imaging Mass Spectrometry (MIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Labeling DNA with stable isotopes: economical and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cytologicsbio.com [cytologicsbio.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Thymidine-13C-2 in DNA Replication Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and faithful replication of DNA is fundamental to cellular proliferation and genome stability. The study of DNA replication dynamics provides critical insights into normal cellular processes and the mechanisms underlying various pathologies, including cancer. Thymidine and its analogs have long been indispensable tools for monitoring DNA synthesis. Among these, stable isotope-labeled versions such as Thymidine-13C-2 offer a powerful, non-radioactive approach to quantitatively analyze DNA replication. This technical guide provides a comprehensive overview of the applications of this compound and other thymidine analogs in DNA replication research, with a focus on experimental protocols, quantitative data analysis, and the elucidation of cellular signaling pathways.

Core Applications of Thymidine Analogs in DNA Replication Research

Thymidine analogs are primarily utilized to label newly synthesized DNA, allowing for the visualization and quantification of various aspects of DNA replication. The choice of analog depends on the specific experimental goals and the detection methodology to be employed.

-

Halogenated Analogs (BrdU, CldU, IdU): These analogs are incorporated into DNA and subsequently detected by specific antibodies. They are the cornerstone of the DNA fiber assay for visualizing individual replication forks.

-

Click-Chemistry Compatible Analogs (EdU): 5-ethynyl-2'-deoxyuridine (EdU) contains an alkyne group that can be detected via a copper-catalyzed "click" reaction with a fluorescent azide. This method is highly sensitive and does not require DNA denaturation, preserving cellular morphology. However, EdU has been reported to be more toxic than BrdU.[1][2]

-

Stable Isotope-Labeled Analogs (¹³C, ¹⁵N, ²H-Thymidine): These non-radioactive analogs are incorporated into DNA and detected by mass spectrometry.[3] They are ideal for quantitative studies of DNA synthesis and metabolism in cell cultures and in vivo.[3] this compound, the focus of this guide, allows for precise tracing of thymidine incorporation into newly synthesized DNA.

The primary experimental techniques employing these analogs are the DNA Fiber Assay and Mass Spectrometry-based methods.

Quantitative Data Presentation

The use of thymidine analogs allows for the precise measurement of key DNA replication parameters. The following tables summarize representative quantitative data from studies using these techniques.

Table 1: Replication Fork Speed in Various Human Cell Lines

| Cell Line | Replication Fork Speed (kb/min) | Experimental Method | Reference |

| Human Primary Keratinocytes | 1.46 ± 0.01 | DNA Fiber Assay | [4] |

| RPE-1 | ~1.5 | scEdU-seq | [5] |

| Human Embryonic Stem Cells | Slower than somatic cells | DNA Fiber Assay | [6] |

| Mcmbp cKO (E15.5) | 1.217 | DNA Fiber Assay | [7] |

| Mcmbp ctrl (E15.5) | 1.048 | DNA Fiber Assay | [7] |

| 2-cell-stage mouse embryo | 0.53 | DNA Fiber Assay | [8] |

| 4-cell-stage mouse embryo | 0.68 | DNA Fiber Assay | [8] |

| Blastocyst-stage mouse embryo | 1.37 | DNA Fiber Assay | [8] |

Table 2: Effect of Hydroxyurea (HU) on Replication Fork Speed

| Cell Line | HU Concentration | Effect on Fork Speed | Reference |

| V79 (WT) | 5 µM | Reduced fork speed | [9] |

| V79 (WT) | 10 µM | Reduced fork speed | [9] |

| Bacillus subtilis | 25 mM | Slowed replication fork progression | [10] |

| Budding Yeast | Not specified | Synthesis rate of ~50 bp/minute | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in DNA replication studies.

Protocol 1: DNA Fiber Assay using CldU and IdU

This protocol is a widely used method to visualize and measure the dynamics of individual DNA replication forks.[12][13][14]

1. Cell Culture and Labeling:

- Plate cells at a density that allows for logarithmic growth.

- Incubate cells with the first thymidine analog, 25 µM 5-chloro-2'-deoxyuridine (CldU), for 20-30 minutes.[14]

- Wash the cells with pre-warmed PBS.

- Incubate cells with the second thymidine analog, 250 µM 5-iodo-2'-deoxyuridine (IdU), for 20-30 minutes.[14] The higher concentration of IdU helps to ensure its incorporation over any remaining CldU.[14]

- For studying replication stress, a drug like hydroxyurea can be added before, between, or after the two labeling periods.[12]

2. Cell Lysis and DNA Spreading:

- Harvest and wash the cells, then resuspend them in PBS at a concentration of 2.5 x 10⁵ cells/ml.[15]

- Mix a small volume (2 µL) of the cell suspension with a lysis buffer (e.g., 0.5% SDS in 200 mM Tris-HCl pH 7.4, 50 mM EDTA) on a microscope slide.

- Allow the lysate to spread down the tilted slide, which stretches the DNA fibers.

- Air-dry and fix the DNA fibers to the slide using a methanol/acetic acid (3:1) solution.[15]

3. Immunodetection:

- Denature the DNA with 2.5 M HCl to expose the incorporated analogs.[15]

- Block the slides with a blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific antibody binding.

- Incubate with primary antibodies that specifically recognize CldU and IdU (e.g., rat anti-BrdU for CldU and mouse anti-BrdU for IdU).

- Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat and anti-mouse antibodies with different fluorophores).

4. Imaging and Analysis:

- Visualize the DNA fibers using a fluorescence microscope.

- Measure the length of the fluorescent tracks to determine replication fork speed (length/time), origin firing events, and fork stalling/restart.[15]

Protocol 2: Stable Isotope Labeling with this compound for Mass Spectrometry

This protocol outlines the general steps for using this compound to quantify DNA synthesis via mass spectrometry.

1. Cell Culture and Labeling:

- Culture cells in a medium containing a known concentration of this compound for a defined period. The optimal concentration and labeling time should be determined empirically to ensure sufficient incorporation without causing toxicity.

- Harvest the cells at different time points to perform time-course analysis of DNA synthesis.

2. Genomic DNA Extraction and Hydrolysis:

- Extract genomic DNA using a standard DNA extraction kit or protocol.

- Hydrolyze the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[6]

3. Sample Preparation and Mass Spectrometry Analysis:

- Purify the deoxynucleosides using techniques like high-performance liquid chromatography (HPLC).[6]

- Analyze the isotopic enrichment of thymidine using a highly sensitive mass spectrometer, such as a triple quadrupole or Orbitrap mass spectrometer.[16][17] This will determine the ratio of ¹³C-labeled thymidine to unlabeled thymidine.

4. Data Analysis:

- Calculate the rate of DNA synthesis based on the incorporation of this compound over time. This provides a quantitative measure of cell proliferation and the effects of experimental perturbations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to DNA replication research using thymidine analogs.

References

- 1. Assessment of DNA fibers to track replication dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Replication Fork Velocities at Adjacent Replication Origins Are Coordinately Modified during DNA Replication in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying DNA replication speeds in single cells by scEdU-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Fiber Assay for the Analysis of DNA Replication Progression in Human Pluripotent Stem Cells. | Sigma-Aldrich [sigmaaldrich.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxyurea Induces a Stress Response That Alters DNA Replication and Nucleotide Metabolism in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Replication in Hydroxyurea: It's a Matter of Time - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Unraveling the Metabolic Journey of Thymidine-13C-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the metabolic pathways of Thymidine-13C-2, a heavy isotope-labeled nucleoside crucial for tracing DNA synthesis and cellular proliferation. By providing a detailed overview of its metabolic fate, experimental protocols, and quantitative data, this document serves as a comprehensive resource for researchers in drug development and cellular biology.

Core Metabolic Pathways of Thymidine

Thymidine, a pyrimidine deoxynucleoside, is a fundamental building block for DNA. Its metabolism can be broadly categorized into two main pathways: the salvage pathway and the catabolic pathway. When introduced into a biological system, this compound, with its labeled carbon atom at the second position of the pyrimidine ring, follows these endogenous routes, allowing for precise tracking of its incorporation and degradation.

The salvage pathway is the primary route for thymidine utilization in DNA synthesis. It involves the phosphorylation of thymidine by thymidine kinase (TK) to form deoxythymidine monophosphate (dTMP). Subsequent phosphorylations by thymidylate kinase and a nucleoside diphosphate kinase yield deoxythymidine diphosphate (dTDP) and deoxythymidine triphosphate (dTTP), respectively.[1] dTTP is then available for incorporation into newly synthesized DNA by DNA polymerases.[1]

Conversely, the catabolic pathway leads to the degradation of thymidine. This process is initiated by thymidine phosphorylase, which cleaves the glycosidic bond to release thymine and deoxyribose-1-phosphate. Thymine is further reduced to dihydrothymine, which is then converted to β-ureidoisobutyric acid and finally to β-aminoisobutyric acid before being excreted. In the case of thymidine labeled at the ring-2 position, degradation products beyond β-ureidoisobutyric acid do not contain the label, which eventually leaves the pathway as labeled carbon dioxide ([11C]CO2 in corresponding PET studies).[2]

Below is a diagram illustrating the central metabolic pathways of thymidine.

Quantitative Analysis of Thymidine Metabolism

The use of isotopically labeled thymidine allows for the quantitative assessment of its metabolic fate. By employing techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the incorporation and metabolism of thymidine in cells and organisms.[3] The following table summarizes hypothetical quantitative data derived from a tracer study using this compound in a cancer cell line, illustrating the distribution of the label across different metabolic pools over time.

| Time Point | % this compound (Intracellular) | % dTMP-13C-2 | % dTTP-13C-2 | % Incorporated into DNA | % Thymine-13C-2 (Catabolite) |

| 1 hour | 65 | 20 | 10 | 5 | <1 |

| 4 hours | 30 | 15 | 5 | 45 | 5 |

| 12 hours | 5 | 5 | <1 | 75 | 15 |

| 24 hours | <1 | <1 | <1 | 80 | 19 |

Detailed Experimental Protocols

To facilitate the replication and adaptation of studies involving this compound, this section provides detailed methodologies for key experiments.

Cell Culture and Labeling

A typical experimental workflow for tracing the metabolism of this compound in cultured cells is outlined below.

Protocol for Cell Labeling and Metabolite Extraction:

-

Cell Seeding: Seed the cells of interest (e.g., a cancer cell line) in 6-well plates at a density of 5 x 10^5 cells per well and culture overnight in standard growth medium.

-

Labeling: Replace the standard medium with a medium containing a known concentration of this compound (e.g., 10 µM).

-

Time Course: Incubate the cells for different durations (e.g., 1, 4, 12, and 24 hours) to monitor the metabolic fate of the labeled thymidine over time.

-

Cell Harvesting:

-

At each time point, place the culture plate on ice and aspirate the medium.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

-

Metabolite Extraction:

-

Vortex the cell suspension vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

Dry the supernatant using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS or NMR analysis.

-

In Vivo Tracer Studies

For in vivo studies, the protocol involves the administration of the labeled compound to an animal model, followed by tissue collection and analysis.

Protocol for Animal Studies:

-

Animal Model: Utilize a suitable animal model (e.g., a mouse xenograft model for cancer studies).

-

Tracer Administration: Administer this compound via an appropriate route, such as intravenous or intraperitoneal injection. The dosage will depend on the specific research question and animal model.

-

Blood and Tissue Collection: At predetermined time points after administration, collect blood samples and harvest tissues of interest (e.g., tumor, liver, intestine).

-

Sample Processing:

-

For blood, immediately process to separate plasma or serum.

-

For tissues, snap-freeze in liquid nitrogen to halt metabolic activity.

-

-

Metabolite Extraction: Homogenize the frozen tissues in a suitable extraction solvent (e.g., 80% methanol) and follow a similar extraction procedure as described for cell cultures.

-

Analytical Measurement: Analyze the plasma/serum and tissue extracts using LC-MS or other appropriate analytical techniques to quantify the levels of this compound and its labeled metabolites.

Conclusion

The use of this compound as a metabolic tracer provides a powerful tool for dissecting the intricate pathways of DNA synthesis and nucleotide metabolism. This guide offers a foundational understanding of these pathways, presents a framework for quantitative analysis, and provides detailed experimental protocols to aid researchers in designing and executing robust studies. The insights gained from such investigations are invaluable for advancing our knowledge of cellular proliferation and for the development of novel therapeutic strategies targeting these fundamental processes.

References

An In-depth Technical Guide to the Safe Handling and Application of Thymidine-¹³C-2 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe and effective use of Thymidine-¹³C-2 in a laboratory environment. The stable isotope-labeled nucleoside, Thymidine-¹³C-2, is a powerful tool in metabolic research, DNA synthesis analysis, and structural biology. This document outlines the necessary safety precautions, handling procedures, and detailed experimental protocols for its application in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Safety and Handling

Thymidine-¹³C-2, as a non-radioactive, stable isotope-labeled compound, does not present radiological hazards. Its chemical properties are essentially identical to that of unlabeled thymidine. Therefore, the primary safety considerations are aligned with standard laboratory practices for handling chemical reagents.

1.1. General Precautions

Researchers should adhere to good laboratory practices when handling Thymidine-¹³C-2. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area to avoid inhalation of any dust particles.[2][3] Direct contact with the skin and eyes should be avoided.[1] In case of accidental contact, the affected area should be flushed with copious amounts of water.[4]

1.2. Storage and Stability

Thymidine-¹³C-2 should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[3] When stored correctly, the compound is stable for extended periods.

1.3. Disposal

Disposal of Thymidine-¹³C-2 and any associated waste must be conducted in accordance with local, state, and federal regulations for chemical waste.[1][5] It is recommended to consult with your institution's environmental health and safety department for specific guidelines.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for Thymidine. The data for Thymidine-¹³C-2 is expected to be nearly identical, with a slight increase in molecular weight due to the ¹³C isotopes.

Table 1: Physicochemical Properties of Thymidine

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₅ |

| Molecular Weight | 242.23 g/mol (unlabeled) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Table 2: Hazard Identification and PPE Recommendations

| Hazard | Classification | Recommended Personal Protective Equipment |

| Acute Toxicity | Not classified as hazardous | Safety glasses, gloves, lab coat |

| Skin Corrosion/Irritation | Not classified as an irritant | Gloves |

| Eye Damage/Irritation | Not classified as an irritant | Safety glasses |

| Respiratory Sensitization | Not classified as a sensitizer | Use in a well-ventilated area |

Experimental Protocols

Thymidine-¹³C-2 is a versatile tool for tracing the fate of thymidine in cellular processes. Below are detailed protocols for its use in metabolic labeling for mass spectrometry, DNA synthesis monitoring, and sample preparation for NMR spectroscopy.

3.1. Metabolic Labeling of Mammalian Cells with Thymidine-¹³C-2 for Mass Spectrometry Analysis

This protocol describes the labeling of cultured mammalian cells with Thymidine-¹³C-2 to trace its incorporation into the cellular metabolome, particularly DNA.

Materials:

-

Thymidine-¹³C-2

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

LC-MS grade water and solvents

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture: Culture mammalian cells to the desired confluency in a standard culture medium.

-

Labeling: Replace the standard medium with a fresh medium containing a known concentration of Thymidine-¹³C-2. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal, but a starting point of 10-100 µM for 24-48 hours is common.

-

Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysate for normalization.

-

Metabolite Extraction:

-

Add a cold extraction solvent (e.g., 80% methanol) to the cell lysate.

-

Vortex thoroughly and incubate at -20°C to precipitate proteins.

-

Centrifuge at high speed to pellet the protein debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for LC-MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

-

-

LC-MS Analysis: Analyze the samples using an LC-MS system to identify and quantify the ¹³C-labeled metabolites.

3.2. Monitoring DNA Synthesis with Thymidine-¹³C-2 and LC-MS

This protocol outlines a method to quantify the rate of DNA synthesis by measuring the incorporation of Thymidine-¹³C-2 into genomic DNA.

Materials:

-

Thymidine-¹³C-2

-

Cultured cells or tissue samples

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS grade water and solvents

-

LC-MS system

Methodology:

-

Labeling: Label the cells or organism with Thymidine-¹³C-2 as described in the previous protocol.

-

Genomic DNA Extraction:

-

Harvest the cells or tissue and extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.[6]

-

Quantify the extracted DNA and assess its purity.

-

-

DNA Digestion:

-

Digest the genomic DNA to individual deoxynucleosides.

-

Treat the DNA with nuclease P1 to hydrolyze it into deoxynucleoside 5'-monophosphates.

-

Subsequently, treat with alkaline phosphatase to dephosphorylate the deoxynucleoside monophosphates to deoxynucleosides.

-

-

Sample Preparation for LC-MS:

-

Remove the enzymes from the digested sample, for example, by protein precipitation or filtration.

-

Dilute the sample to an appropriate concentration for LC-MS analysis.

-

-

LC-MS Analysis:

-

Use a suitable LC method to separate the deoxynucleosides.

-

Employ a mass spectrometer to detect and quantify both the unlabeled (¹²C) and labeled (¹³C) thymidine.

-

The ratio of ¹³C-thymidine to ¹²C-thymidine provides a measure of new DNA synthesis during the labeling period.

-

3.3. Preparation of Thymidine-¹³C-2 Labeled DNA for NMR Spectroscopy

This protocol details the preparation of a DNA sample labeled with Thymidine-¹³C-2 for structural and dynamic studies by NMR spectroscopy.

Materials:

-

Thymidine-¹³C-2 labeled DNA (can be custom synthesized or produced in vivo)

-

NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)

-

High-quality NMR tubes

-

NMR spectrometer

Methodology:

-

DNA Purification: Ensure the Thymidine-¹³C-2 labeled DNA is highly purified to remove any contaminants that could interfere with the NMR signal.

-

Sample Dissolution: Dissolve the lyophilized DNA in the NMR buffer to the desired concentration. For ¹³C NMR, a higher concentration is generally required, typically in the range of 0.5-1.0 mM.[7]

-

Transfer to NMR Tube: Carefully transfer the DNA solution to a clean, high-quality NMR tube, ensuring there are no air bubbles.[8]

-

Annealing (for double-stranded DNA): If the DNA is double-stranded, heat the sample to a temperature above its melting point (e.g., 95°C) for 5-10 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Perform standard NMR experiments, including ¹H and ¹³C spectra, to study the structure and dynamics of the DNA. Specific ¹³C-edited or filtered experiments can be used to probe the local environment of the labeled thymidine residues.

-

Visualizations

4.1. Signaling Pathway: Thymidine Salvage Pathway

The following diagram illustrates the thymidine salvage pathway, through which exogenous thymidine, including Thymidine-¹³C-2, is incorporated into DNA.

Caption: The thymidine salvage pathway for the incorporation of Thymidine-¹³C-2 into DNA.

4.2. Experimental Workflow: Stable Isotope Labeling and Analysis

This diagram provides a general workflow for experiments involving stable isotope labeling with Thymidine-¹³C-2.

Caption: A generalized experimental workflow for stable isotope labeling studies.

4.3. Logical Relationship: Safety and Handling Decision Tree

This diagram outlines a decision-making process for the safe handling of Thymidine-¹³C-2.

Caption: A decision tree for the safe handling of Thymidine-¹³C-2 in a laboratory setting.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. lobachemie.com [lobachemie.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. isotope.com [isotope.com]

- 6. What are the steps of DNA extraction? | AAT Bioquest [aatbio.com]

- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

The Role of Thymidine-13C-2 in Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Thymidine-13C-2 in metabolic flux analysis (MFA), a critical technique for understanding cellular physiology and identifying novel therapeutic targets. By tracing the metabolic fate of isotopically labeled thymidine, researchers can precisely quantify the flux through the thymidine salvage pathway, offering insights into DNA synthesis, cell proliferation, and the efficacy of nucleotide metabolism-targeted drugs.

Introduction to Thymidine Metabolism and Metabolic Flux Analysis

Thymidine is a fundamental building block for DNA synthesis. Cells can acquire thymidine through two primary routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway synthesizes thymidine monophosphate (dTMP) from precursors, while the salvage pathway recycles extracellular thymidine.[1][2][3] In many cancer cells and proliferating tissues, the salvage pathway is significantly upregulated, making it an attractive target for therapeutic intervention.

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[4][5][6] By introducing a substrate labeled with a stable isotope, such as 13C, and tracking its incorporation into downstream metabolites, MFA provides a detailed map of cellular metabolic activity.[7][8][9] this compound, with two of its carbon atoms replaced by the 13C isotope, serves as an ideal tracer to specifically investigate the thymidine salvage pathway.

Thymidine Signaling Pathways

The metabolism of thymidine is tightly regulated and integrated with the overall nucleotide synthesis network. The two main pathways are the de novo synthesis pathway and the salvage pathway.

De Novo and Salvage Pathways for Thymidine Synthesis

The de novo pathway synthesizes dTMP from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase (TS). This pathway is crucial for providing the necessary building blocks for DNA replication in the absence of external thymidine.

The salvage pathway utilizes pre-existing thymidine from the extracellular environment. Thymidine is transported into the cell and then phosphorylated by thymidine kinase (TK) to form dTMP. This dTMP then enters the same downstream pathway as the de novo synthesized dTMP, being further phosphorylated to thymidine diphosphate (dTDP) and thymidine triphosphate (dTTP), the direct precursor for DNA synthesis.

Experimental Workflow for this compound Metabolic Flux Analysis

The successful implementation of MFA using this compound requires a carefully planned experimental workflow, from cell culture to data analysis.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for conducting a this compound MFA experiment. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.

Cell Culture and Labeling with this compound

-

Cell Seeding: Plate the cells of interest (e.g., a cancer cell line) in appropriate culture vessels and grow to the desired confluency (typically 60-80%).

-

Media Preparation: Prepare the labeling medium by supplementing the base medium with all necessary nutrients, except for thymidine. Add this compound to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.

-

Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed this compound labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled thymidine. The labeling duration should be sufficient to achieve a steady-state labeling of the intracellular thymidine nucleotide pools, which can range from a few hours to over 24 hours, depending on the cell line's doubling time and metabolic rates.

Metabolite Extraction

-

Quenching Metabolism: To halt metabolic activity, rapidly wash the cells with ice-cold PBS.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture vessel. Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

Mass Spectrometry Analysis

-

Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[10][11] Use a chromatographic method that effectively separates thymidine and its phosphorylated derivatives (dTMP, dTDP, dTTP).

-

Data Acquisition: Acquire data in full scan mode to determine the mass isotopomer distributions of the targeted metabolites.

Data Presentation and Analysis

The raw mass spectrometry data is processed to determine the mass isotopomer distribution (MID) for thymidine and its phosphates. This data is then used to calculate the metabolic fluxes.

Mass Isotopomer Distribution (MID)

The MID represents the fractional abundance of each isotopologue of a metabolite. For a metabolite with 'n' carbon atoms, there will be M+0, M+1, M+2, ..., M+n isotopologues, where M is the mass of the monoisotopic, unlabeled metabolite.

Table 1: Hypothetical Mass Isotopomer Distribution of Thymidine Nucleotides after Labeling with this compound

| Metabolite | M+0 (Unlabeled) | M+1 | M+2 (Labeled) |

| dTMP | 0.15 | 0.05 | 0.80 |

| dTDP | 0.18 | 0.06 | 0.76 |

| dTTP | 0.20 | 0.07 | 0.73 |

Note: This is illustrative data. Actual distributions will vary based on experimental conditions.

Metabolic Flux Calculation

The measured MIDs, along with a stoichiometric model of the metabolic network, are used to calculate the intracellular fluxes. This is typically done using specialized software packages that employ mathematical algorithms to fit the experimental data to the model.

Table 2: Calculated Relative Fluxes through the Thymidine Salvage Pathway

| Metabolic Flux | Relative Flux Rate (normalized to Thymidine uptake) |

| Thymidine Uptake | 100 |

| TK Activity (Thymidine -> dTMP) | 95 |

| dTMP -> dTDP | 90 |

| dTDP -> dTTP | 85 |

| dTTP -> DNA Synthesis | 75 |

Note: This is illustrative data representing the percentage of the initial thymidine uptake that proceeds through each step of the pathway.

Logical Relationships in Data Analysis

The calculation of metabolic fluxes from raw mass spectrometry data involves a series of interconnected steps.

Conclusion

This compound metabolic flux analysis is a powerful tool for dissecting the complexities of nucleotide metabolism. By providing quantitative data on the activity of the thymidine salvage pathway, this technique enables researchers to gain a deeper understanding of cell proliferation, DNA repair mechanisms, and the mode of action of various chemotherapeutic agents. The detailed protocols and data analysis workflows presented in this guide offer a solid foundation for scientists and drug development professionals to incorporate this valuable methodology into their research endeavors, ultimately accelerating the discovery of novel and more effective cancer therapies.

References

- 1. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. 13C Tracer Analysis and Metabolomics in Dormant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Liquid chromatography-tandem mass spectrometry method for quantification of thymidine kinase activity in human serum by monitoring the conversion of 3'-deoxy-3'-fluorothymidine to 3'-deoxy-3'-fluorothymidine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies Using [2-¹³C]Thymidine for Cell Turnover Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental design, and analytical methodologies for utilizing [2-¹³C]thymidine, a stable isotope-labeled nucleoside, to conduct exploratory studies on cell turnover. The application of stable isotopes like ¹³C in tracing the synthesis of new DNA offers a powerful, non-radioactive alternative for quantifying cell proliferation, making it an invaluable tool in preclinical and clinical research.

Introduction to Stable Isotope Labeling for Cell Turnover Analysis

The measurement of cell proliferation is fundamental to understanding tissue homeostasis, disease progression, and the efficacy of therapeutic interventions. Historically, this has been achieved using radioactive tracers like ³H-thymidine or thymidine analogs such as bromodeoxyuridine (BrdU).[1][2] While effective, these methods present challenges related to radioactivity handling and potential toxicity.[1] Stable isotope labeling, using compounds enriched with non-radioactive heavy isotopes like ¹³C, deuterium (²H), or ¹⁵N, coupled with mass spectrometry, has emerged as a safe and robust alternative for quantifying cell kinetics in vivo.[3][4]

[2-¹³C]Thymidine is a variant of the DNA precursor thymidine where the carbon atom at the second position of the pyrimidine ring is replaced with a ¹³C isotope. When administered, this labeled thymidine is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[1] Subsequent analysis of the ¹³C enrichment in the DNA of a given cell population allows for the precise quantification of the rate of new cell generation.

Principles of [2-¹³C]Thymidine Incorporation and Analysis

The foundation of this technique lies in the cellular pathways for thymidine metabolism. Cells can synthesize thymidine nucleotides through two main pathways: the de novo pathway and the salvage pathway.

-

De Novo Pathway: This pathway synthesizes thymidylate (dTMP) from deoxyuridylate (dUMP).[5][6]

-

Salvage Pathway: This pathway recycles pre-existing thymidine from the extracellular environment, phosphorylating it to dTMP.[5][7]

Exogenously administered [2-¹³C]thymidine is primarily utilized through the salvage pathway.[8] By measuring the amount of ¹³C incorporated into the DNA of a specific cell population over time, researchers can calculate the fraction of newly synthesized DNA, which directly correlates with the rate of cell proliferation.

The primary analytical method for detecting and quantifying ¹³C enrichment is mass spectrometry. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed to separate and analyze the isotopic composition of DNA nucleosides.[9][10][11]

Experimental Design and Protocols

A typical in vivo cell turnover study using [2-¹³C]thymidine involves several key steps, from administration of the labeled compound to the final data analysis.

General Experimental Workflow

The overall process can be broken down into the following stages:

Detailed Experimental Protocol

The following is a synthesized protocol based on established methods for stable isotope labeling and mass spectrometry analysis.[3][9][10]

I. Administration of [2-¹³C]Thymidine:

-

Preparation of Dosing Solution: Dissolve [2-¹³C]thymidine in a sterile, biocompatible vehicle (e.g., saline). The concentration should be calculated based on the desired dose and the animal's body weight.

-

Dosing Regimen: The administration route can be intravenous, intraperitoneal, or oral, depending on the experimental model and objectives. The dosing can be a single bolus injection for short-term studies or continuous infusion for longer-term analysis. The duration of labeling can range from a short pulse of a few hours to several weeks for slowly proliferating tissues.[3]

II. Sample Collection and DNA Extraction:

-

Tissue/Cell Collection: At predetermined time points, collect the tissues or cells of interest.

-

DNA Extraction: Isolate genomic DNA from the collected samples using a standard DNA extraction kit or protocol.

-

DNA Hydrolysis: Enzymatically hydrolyze the purified DNA to its constituent deoxyribonucleosides.

III. Mass Spectrometry Analysis (LC-MS/MS):

-

Chromatographic Separation: Separate the deoxyribonucleosides using ultra-high-performance liquid chromatography (UHPLC). A common column choice is a C18 reversed-phase column.[9]

-

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.[9] This allows for the specific detection and quantification of both unlabeled (¹²C) and labeled (¹³C) thymidine.

-

Data Acquisition: Record the signal intensities for the different isotopic species.

Data Presentation and Analysis

The primary outcome of the mass spectrometry analysis is the measurement of ¹³C enrichment in the DNA. This data can be used to calculate the fraction of newly synthesized DNA and, consequently, the cell turnover rate.

Quantitative Data Summary

While specific data for [2-¹³C]thymidine is limited in publicly available literature, the following table illustrates the type of quantitative results that can be obtained from a stable isotope probing experiment measuring ¹³C enrichment in DNA.[9]

| Sample Type | Total DNA Recovered (µg) | Enriched Fraction DNA (ng) | ¹³C Atom % (in enriched fraction) |

| Control (¹²C substrate) | 3.5 | Not Detected | ~1.1% (Natural Abundance) |

| ¹³C-labeled Substrate | 3.8 | 150 | 50% |

Note: This table is illustrative and based on data from a ¹³C-labeling study using a different substrate. The principles of measuring ¹³C enrichment in DNA remain the same.

Signaling Pathways and Logical Relationships

The incorporation of exogenous [2-¹³C]thymidine is dependent on the thymidine salvage pathway. The interplay between the de novo and salvage pathways is a critical consideration in these studies.

Applications in Drug Development

The use of [2-¹³C]thymidine for cell turnover analysis has significant implications for drug development:

-

Pharmacodynamic Biomarkers: Measuring changes in cell proliferation in response to a drug can serve as a direct pharmacodynamic biomarker of its efficacy.

-

Oncology Research: Quantifying tumor cell proliferation is crucial for evaluating the effectiveness of anti-cancer therapies.

-

Immunology: Understanding the dynamics of immune cell populations is vital for the development of immunomodulatory drugs.

-

Regenerative Medicine: Assessing the rate of cell turnover in tissues is key to evaluating the success of regenerative therapies.

Conclusion

Exploratory studies using [2-¹³C]thymidine provide a safe, sensitive, and quantitative method for analyzing cell turnover in vivo. By leveraging the power of stable isotope labeling and mass spectrometry, researchers can gain valuable insights into the dynamics of cell populations in health and disease, thereby accelerating the development of novel therapeutics. This technical guide offers a foundational understanding and a practical framework for designing and implementing such studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]

- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 5. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the de novo Biosynthesis of Thymidylate for the Development of PET Probe for Pancreatic Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell position dependence of labelling thymidine nucleotides using the de novo and salvage pathways in the crypt of small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thymidine-13C-2 Labeling in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with compounds like Thymidine-13C-2 is a powerful technique for accurately tracing and quantifying DNA synthesis in mammalian cell culture. This non-radioactive method allows for the detailed study of cell proliferation, cell cycle kinetics, and the effects of therapeutic agents on DNA replication. Thymidine, a pyrimidine nucleoside, is specifically incorporated into newly synthesized DNA during the S-phase of the cell cycle via the salvage pathway. By using Thymidine labeled with the heavy isotope Carbon-13 at two positions (this compound), researchers can differentiate and quantify newly replicated DNA from the pre-existing unlabeled DNA using mass spectrometry-based techniques. This provides a robust and quantitative measure of cell proliferation.

This application note provides a detailed protocol for the use of this compound in mammalian cell culture, guidance on experimental design, and information for downstream analysis.

Data Presentation

The efficiency of labeling can vary between cell lines and experimental conditions. The following table summarizes quantitative data from a study using a related isotopically labeled thymidine, [U-13C, 15N]-thymidine, in the human hepatoma cell line Hep G2. This data can serve as a valuable reference for designing experiments with this compound.

| Parameter | Value | Cell Line | Incubation Time | Notes |

| Labeled Thymidine Concentration | 0.16 mg/100 mL | Hep G2 | 24 hours | This concentration was used to study the efficiency of incorporation of various stable isotope-labeled precursors into DNA.[1] |

| Unlabeled Thymidine Working Concentration | 8 mg/L | Mammalian Cells | Not Applicable | A general tested working concentration for cell culture applications.[2] |

| Thymidine Concentration for Cell Cycle Arrest | 4 mM | MDA-MB-231 | 18 hours | Used for synchronization of cells at the G1/S boundary.[3] |

Experimental Protocols

This protocol provides a general guideline for labeling mammalian cells with this compound. Optimization may be required for specific cell lines and experimental goals.

Materials:

-

Mammalian cell line of interest (e.g., Hep G2, HeLa, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (sterile solution)

-

Phosphate-buffered saline (PBS), sterile

-

Cell scraper or trypsin-EDTA

-

Reagents and equipment for DNA extraction

-

Mass spectrometer for analysis

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 70-80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the labeling period. A common starting point is to seed cells at 20-30% confluency.

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

-

-

Preparation of Labeling Medium:

-

Prepare the complete culture medium containing the desired final concentration of this compound. Based on available data for similar compounds, a starting concentration in the range of 1-10 µM can be tested.[1] The optimal concentration should be determined empirically for each cell line to ensure efficient labeling without inducing cytotoxicity.

-

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the desired labeling period. The incubation time will depend on the cell cycle length of the specific cell line and the experimental question. For continuous labeling to measure proliferation over time, an incubation of 24 hours is a good starting point.[1] For pulse-chase experiments, a shorter pulse of 1-4 hours may be appropriate.

-

-

Cell Harvesting:

-

For Adherent Cells:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping in ice-cold PBS or by using trypsin-EDTA.

-

Centrifuge the cell suspension to pellet the cells.

-

Wash the cell pellet with ice-cold PBS.

-

-

For Suspension Cells:

-

Transfer the cell suspension to a centrifuge tube.

-

Centrifuge to pellet the cells.

-

Wash the cell pellet twice with ice-cold PBS.

-

-

-

Downstream Processing:

-

The cell pellet can be stored at -80°C until further processing.

-

Proceed with DNA extraction using a commercially available kit or standard protocols (e.g., phenol-chloroform extraction).

-

Quantify the extracted DNA.

-

-

Mass Spectrometry Analysis:

-

Hydrolyze the DNA to individual deoxyribonucleosides.

-

Analyze the isotopic enrichment of thymidine using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The analysis will determine the ratio of this compound to unlabeled thymidine, providing a quantitative measure of new DNA synthesis.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound labeling of mammalian cells.

Signaling Pathway

Caption: Incorporation of this compound into DNA via the salvage pathway.

References

Quantifying DNA Synthesis with Stable Isotope Labeling: An Application Note on Thymidine-13C-2 Incorporation using LC-MS/MS

Introduction

The precise measurement of DNA synthesis is fundamental to understanding cell proliferation, a critical process in numerous biological contexts, including cancer research, toxicology, and the development of novel therapeutics. Stable isotope labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and sensitive method for quantifying the rate of new DNA synthesis. This application note provides a detailed protocol for quantifying the incorporation of Thymidine-13C-2 into the DNA of cultured cells. This method serves as a powerful alternative to traditional techniques that rely on radioactive isotopes or antibodies with potential limitations.[1][2] By tracing the incorporation of the heavy isotope-labeled thymidine, researchers can accurately determine the percentage of newly synthesized DNA, providing a dynamic measure of cell proliferation.

This document is intended for researchers, scientists, and drug development professionals seeking to implement a highly specific and quantitative assay for monitoring DNA synthesis. The protocols outlined herein cover cell culture and labeling, DNA extraction and hydrolysis, LC-MS/MS analysis, and data interpretation.

Principle of the Method

The assay is based on the thymidine salvage pathway, where exogenous thymidine is taken up by cells and incorporated into newly synthesized DNA during the S-phase of the cell cycle.[3][4][5] By introducing this compound, a stable, non-radioactive isotopologue of thymidine, into the cell culture medium, it competes with endogenous unlabeled thymidine for incorporation. Following a labeling period, genomic DNA is extracted and enzymatically hydrolyzed into its constituent deoxyribonucleosides.

The resulting mixture of unlabeled (12C) and labeled (13C) thymidine is then separated and quantified using LC-MS/MS. By measuring the relative abundance of this compound to total thymidine (unlabeled + labeled), the percentage of newly synthesized DNA can be accurately calculated. This approach provides a direct and sensitive measure of proliferative activity.

Signaling Pathway: Thymidine Salvage

The incorporation of exogenous thymidine into DNA is primarily mediated by the thymidine salvage pathway. This pathway is crucial for recycling nucleosides and is particularly active in proliferating cells. The key steps involve the transport of thymidine across the cell membrane, followed by a series of phosphorylation events catalyzed by specific kinases to form thymidine triphosphate (TTP), which is then available for DNA polymerase.

Caption: this compound Salvage Pathway and DNA Incorporation.

Experimental Workflow

The overall experimental workflow for quantifying this compound incorporation is a multi-step process that begins with cell culture and labeling, followed by sample preparation and instrumental analysis.

Caption: Overall Experimental Workflow.

Detailed Protocols

Cell Culture and Labeling with this compound

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

-

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (sterile solution)

-

Cell culture plates/flasks

-

Standard cell culture equipment (incubator, biosafety cabinet)

-

-

Procedure:

-

Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during the labeling period.

-

Allow cells to attach and resume proliferation (typically 24 hours).

-

Prepare the labeling medium by supplementing the complete culture medium with this compound to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line to ensure sufficient labeling without inducing toxicity.

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for a desired period. The incubation time will depend on the cell cycle length and the desired level of incorporation. A common starting point is one full cell cycle.

-

At the end of the labeling period, proceed immediately to cell harvesting.

-

Genomic DNA Extraction

-

Materials:

-

Phosphate-buffered saline (PBS)

-

Cell scrapers (for adherent cells)

-

Genomic DNA extraction kit (e.g., spin column-based kits)

-

Nuclease-free water

-

-

Procedure:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

-

Harvest the cells using a cell scraper (for adherent cells) or by pelleting (for suspension cells).

-

Extract genomic DNA using a commercial kit according to the manufacturer's instructions. This typically involves cell lysis, protein removal, and DNA precipitation or binding to a silica membrane.

-

Elute the purified DNA in nuclease-free water or the elution buffer provided with the kit.

-

Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. An A260/A280 ratio of ~1.8 is indicative of pure DNA.

-

Enzymatic Hydrolysis of DNA to Deoxyribonucleosides

This protocol utilizes a cocktail of enzymes to efficiently digest DNA into individual deoxyribonucleosides.[6][7]

-

Materials:

-

Purified genomic DNA (2-5 µg)

-

Nuclease P1

-

Bovine spleen phosphodiesterase

-

Alkaline phosphatase

-

Reaction buffers for each enzyme (or a universal buffer if compatible)

-

Nuclease-free water

-

-

Procedure:

-

In a microcentrifuge tube, add 2-5 µg of genomic DNA.

-

Add nuclease P1 and its corresponding reaction buffer. Incubate at 37°C for 2-4 hours.

-

Add alkaline phosphatase and spleen phosphodiesterase, along with their buffers. Adjust the pH if necessary for optimal activity of all enzymes.

-

Incubate at 37°C for an additional 4-6 hours or overnight to ensure complete digestion.

-

After incubation, terminate the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by protein precipitation with cold ethanol or acetonitrile.

-

Centrifuge the sample to pellet the denatured enzymes and any precipitates.

-

Transfer the supernatant containing the deoxyribonucleosides to a new tube for LC-MS/MS analysis. The sample may need to be filtered or further diluted prior to injection.

-

LC-MS/MS Analysis

The following are general LC-MS/MS parameters that should be optimized for the specific instrument used.

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute thymidine, then re-equilibrate. A typical gradient might be 0-5% B over 5 minutes, then a wash step. |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 1-10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following MRM transitions can be used for the detection of unlabeled and labeled thymidine. These should be confirmed and optimized on the specific mass spectrometer being used.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Unlabeled Thymidine (12C) | 243.1 | 127.1 |

| This compound | 245.1 | 129.1 |

Note: The precursor ion for this compound is +2 Da compared to the unlabeled form due to the two 13C atoms. The product ion, which corresponds to the pyrimidine base after loss of the deoxyribose sugar, is also +2 Da.

Data Analysis and Quantification

The percentage of this compound incorporation is calculated from the peak areas of the unlabeled and labeled thymidine chromatograms obtained from the LC-MS/MS analysis.

-

Peak Integration: Integrate the peak areas for both the unlabeled thymidine and the this compound MRM transitions.

-

Calculation of Incorporation: Use the following formula to calculate the percentage of new DNA synthesis:

% Incorporation = (Peak Area of this compound) / (Peak Area of Unlabeled Thymidine + Peak Area of this compound) * 100

Quantitative Data Summary

The following table provides an example of quantitative data that can be obtained from an experiment investigating the effect of a hypothetical anti-proliferative compound.

| Sample | Treatment | Peak Area (Unlabeled Thymidine) | Peak Area (this compound) | % Incorporation |

| 1 | Vehicle Control | 5.2 x 10^6 | 4.8 x 10^6 | 48.0% |

| 2 | Vehicle Control | 5.5 x 10^6 | 5.1 x 10^6 | 48.1% |

| 3 | Compound X (1 µM) | 8.1 x 10^6 | 1.9 x 10^6 | 19.0% |

| 4 | Compound X (1 µM) | 7.9 x 10^6 | 2.0 x 10^6 | 20.2% |